molecular formula C14H10F3NO3 B501053 Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate CAS No. 400074-56-8

Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate

Cat. No. B501053
CAS RN: 400074-56-8
M. Wt: 297.23g/mol
InChI Key: BMUYNIQCOBVULZ-UHFFFAOYSA-N
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Description

“Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate” is a chemical compound with the CAS Number 400074-56-8 . It has a molecular formula of C14H10F3NO3 and a molecular weight of 297.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxylate group attached to a pyridinyl group via an oxygen atom . The pyridinyl group is further substituted with a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 359.7±42.0 °C . The melting point and flash point are not available .

Scientific Research Applications

4-MTPB has been used in a variety of scientific research experiments. It has been used as a reagent in the synthesis of various compounds, such as other pyridine derivatives. It has also been used as a ligand in coordination chemistry. In addition, 4-MTPB has been used to study the biochemical and physiological effects of certain drugs, as well as the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of 4-MTPB is not yet fully understood. However, it is believed that the trifluoromethyl group of 4-MTPB binds to the active site of certain enzymes, thus inhibiting their activity. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can be studied using 4-MTPB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTPB have been studied in a variety of experiments. It has been shown to have an inhibitory effect on certain enzymes, leading to changes in biochemical and physiological processes. For example, 4-MTPB has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to changes in drug metabolism. In addition, 4-MTPB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, leading to changes in protein synthesis.

Advantages and Limitations for Lab Experiments

The use of 4-MTPB in laboratory experiments has several advantages. First, it is relatively inexpensive and easily available. Second, it is a relatively safe and non-toxic compound. Third, it can be used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology.
On the other hand, there are some limitations to the use of 4-MTPB in laboratory experiments. First, its mechanism of action is not yet fully understood. Second, it may not be suitable for use in some experiments due to its relatively low solubility in water. Third, it may not be suitable for use in some experiments due to its relatively low reactivity.

Future Directions

There are a number of potential future directions for the use of 4-MTPB in scientific research. First, further research could be done to better understand the mechanism of action of 4-MTPB. Second, further research could be done to determine the optimal conditions for the use of 4-MTPB in laboratory experiments. Third, further research could be done to investigate the potential applications of 4-MTPB in drug development and drug delivery. Fourth, further research could be done to investigate the potential applications of 4-MTPB in biotechnology. Fifth, further research could be done to investigate the potential applications of 4-MTPB in chemical synthesis. Sixth, further research could be done to investigate the potential applications of 4-MTPB in the study of biochemical and physiological processes. Finally, further research could be done to investigate the potential applications of 4-MTPB in the study of disease processes.

Synthesis Methods

4-MTPB can be synthesized in a two-step process. The first step involves the reaction of trifluoromethanesulfonic anhydride with 4-methoxybenzaldehyde to form 4-methoxy-2-(trifluoromethyl)benzaldehyde. This is followed by the reaction of 4-methoxy-2-(trifluoromethyl)benzaldehyde with pyridine hydrochloride to form 4-MTPB.

properties

IUPAC Name

methyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-20-13(19)9-2-5-11(6-3-9)21-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUYNIQCOBVULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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